3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo-purines This compound is characterized by its unique structure, which includes an oxazole ring fused to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,7-dimethylxanthine with allyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the purine core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced oxazole or purine derivatives.
Substitution: Functionalized analogs with various substituents.
Scientific Research Applications
3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazole and purine rings allows for specific interactions with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
1,7-Dimethylxanthine: Lacks the oxazole ring and allyl group.
3-Allyl-1,7-dimethylxanthine: Lacks the oxazole ring.
1,7-Dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the allyl group.
Uniqueness: 3-Allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both the oxazole ring and the allyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4,7-dimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C12H12N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h4,6H,1,5H2,2-3H3 |
InChI Key |
FPEVXPQTPVPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C |
Origin of Product |
United States |
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